molecular formula C11H7NS2 B8354859 3-Phenylthio-4-thiophene-nitrile

3-Phenylthio-4-thiophene-nitrile

Cat. No.: B8354859
M. Wt: 217.3 g/mol
InChI Key: XUOULIBCZUKLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylthio-4-thiophene-nitrile is a useful research compound. Its molecular formula is C11H7NS2 and its molecular weight is 217.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7NS2

Molecular Weight

217.3 g/mol

IUPAC Name

4-phenylsulfanylthiophene-3-carbonitrile

InChI

InChI=1S/C11H7NS2/c12-6-9-7-13-8-11(9)14-10-4-2-1-3-5-10/h1-5,7-8H

InChI Key

XUOULIBCZUKLGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CSC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.6 parts by volume of sulfuryl chloride in 25 parts by volume of methylene chloride are added, at 0° C., to a solution of 8.76 parts of 3-phenylthio-4-dihydrothiophene-nitrile in 100 parts by volume of methylene chloride. During the reaction, nitrogen is passed into the mixture. The end product is isolated from the reaction mixture by the method described in Example 5c. 7.8 parts (90% of theory) of 3-phenylthio-4-thiophene-nitrile of melting point 32°-34° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenylthio-4-dihydrothiophene-nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.